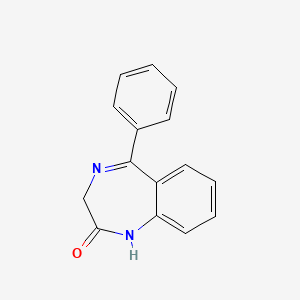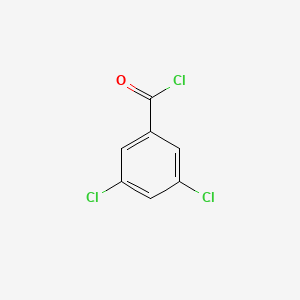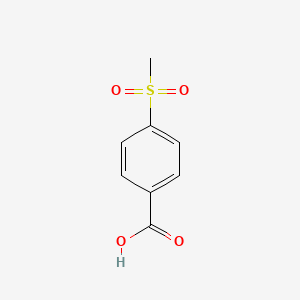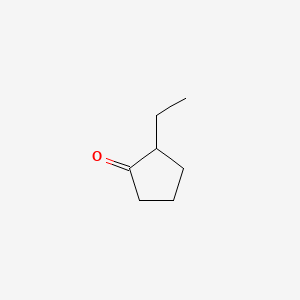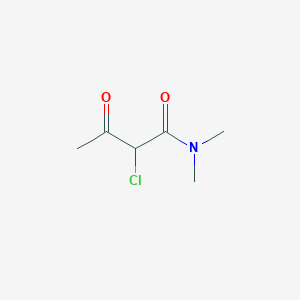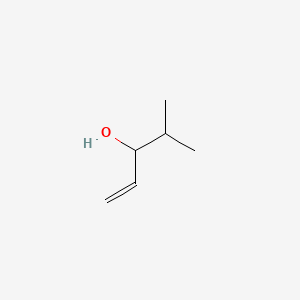
4-Methyl-1-penten-3-OL
Overview
Description
4-Methyl-1-penten-3-OL, also known as 4-methylpent-3-en-1-ol, is a monoterpene alcohol with a molecular formula of C5H10O. It is a colorless liquid with a characteristic sweet odor. This compound is a naturally occurring compound found in many essential oils, such as lavender, basil, and rosemary, and is also found in a variety of fruits and vegetables. It is widely used in the food and beverage industry as a flavoring agent and in the cosmetics industry as a fragrance component. In recent years, this compound has gained increasing attention due to its potential medicinal applications.
Scientific Research Applications
Polymerization and Material Science
4-Methyl-1-penten-3-OL is used in the polymerization process. It is polymerized with α-diimine nickel complexes, leading to amorphous elastomers with low glass transition temperature. The polymers demonstrate various types of branches and microstructural units, influencing their properties and applications in material science (Gao et al., 2011).
Synthesis and Chemical Production
The compound plays a role in the synthesis of other chemicals. Studies have been conducted to improve the synthesis conditions and routes for 4-Methyl-3-decen-5-ol, a derivative of this compound, enhancing product yield and facilitating industrial production (Li Xiao-xiang, 2009).
Dielectric and Energy Storage Applications
Poly-4-methyl-1-pentene, derived from this compound, is used as a dielectric material in energy storage applications. Its dielectric performance compares to biaxially oriented polypropylene, a widely used dielectric material for capacitors. It is suitable for applications demanding high energy density, low dielectric loss, and high-temperature operation (B. Ghule et al., 2021).
Chemical Modification and Functionalization
This compound undergoes various chemical modifications, influencing its properties and applications. For instance, hydroformylation reactions of this compound in water have shown dependency on solution ionic strength and temperature, leading to a range of product selectivities (J. Sullivan et al., 2004).
Future Directions
properties
IUPAC Name |
4-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKVYEHTIWILMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875630 | |
| Record name | 4-METHYL-1-PENTEN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4798-45-2 | |
| Record name | 4-Methyl-1-penten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4798-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-ol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-ol, 4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-1-PENTEN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can we infer about the potential reactions of 4-Methyl-1-penten-3-ol based on the provided research?
A1: Both papers [, ] investigate the dehydration of alkenols, suggesting that this compound, being an alkenol itself, could undergo similar reactions. Dehydration typically involves the removal of a water molecule (H₂O) from the alkenol, potentially leading to the formation of a diene (a molecule with two double bonds). The specific products would depend on the reaction conditions and the catalyst used.
Q2: How can the research on "Dehydration of ethylenic alcohols" [] be relevant to understanding the potential applications of this compound?
A2: While the specific compound isn't mentioned, the research on "Dehydration of ethylenic alcohols" [] delves into the broader applications of alkenol dehydration. This reaction is essential in organic synthesis, potentially enabling the creation of valuable intermediates or final products from this compound. These products might find use in various fields like polymer chemistry, pharmaceuticals, or materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





